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Compound of Interest

Compound Name: 3-Methoxyphenylacetic acid

Cat. No.: B1664608 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic properties of phenylacetic acid and its derivatives is crucial

for identification, characterization, and quality control. This guide provides a detailed

comparison of the spectroscopic characteristics of phenylacetic acid and its ortho-, meta-, and

para-methoxy derivatives. The inclusion of a methoxy group at different positions on the phenyl

ring significantly influences the electronic environment and, consequently, the spectroscopic

signatures of these molecules. This guide presents experimental data from Infrared (IR),

Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to highlight these

differences.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of phenylacetic acid and its methoxy derivatives.

Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides insights into the functional groups and overall structure of a

molecule. The characteristic vibrational frequencies for the carboxylic acid group and the

substituted benzene ring are presented below.
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Functional

Group

Vibrational

Mode

Phenylacetic

Acid (cm⁻¹)

2-

Methoxyphe

nylacetic

Acid (cm⁻¹)

3-

Methoxyphe

nylacetic

Acid (cm⁻¹)

4-

Methoxyphe

nylacetic

Acid (cm⁻¹)

Carboxylic

Acid
O-H stretch

3300-2500

(broad)[1][2]

[3]

~3000-2500

(broad)

3300-2500

(broad)

3300-2500

(broad)[1][4]

C=O stretch
1710-1760[2]

[3]
1700-1750 1700-1750 1700-1725[5]

C-O stretch 1320-1210[1] 1300-1200 1310-1200 1320-1210[1]

Methoxy

Group
C-H stretch N/A 2950-2850 2960-2840 2950-2850

C-O stretch

(asym)
N/A ~1250 ~1260 ~1245

C-O stretch

(sym)
N/A ~1030 ~1040 ~1030

Aromatic

Ring
C-H stretch ~3030 ~3060 ~3040 ~3030

C=C stretch
~1600, 1495,

1450

~1600, 1490,

1460

~1600, 1490,

1450

~1610, 1515,

1460

Note: The exact positions of IR and Raman bands can vary slightly depending on the

experimental conditions (e.g., solid-state, solution) and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopy
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Proton
Phenylacetic

Acid (δ, ppm)

2-

Methoxyphenyl

acetic Acid (δ,

ppm)

3-

Methoxyphenyl

acetic Acid (δ,

ppm)

4-

Methoxyphenyl

acetic Acid (δ,

ppm)

-COOH ~12.0[2] ~11.0 ~11.5 ~11.8

-CH₂- 3.64[2] 3.69 3.60 3.60

-OCH₃ N/A 3.85 3.80 3.81

Aromatic H
7.24-7.36 (m,

5H)[2]

6.85-7.30 (m,

4H)

6.80-7.25 (m,

4H)

6.89 (d, 2H),

7.22 (d, 2H)

¹³C NMR Spectroscopy

Carbon
Phenylacetic

Acid (δ, ppm)

2-

Methoxyphenyl

acetic Acid (δ,

ppm)

3-

Methoxyphenyl

acetic Acid (δ,

ppm)

4-

Methoxyphenyl

acetic Acid (δ,

ppm)

-COOH ~178 ~177 ~178 ~177.8

-CH₂- 41.0 36.5 40.8 40.1

-OCH₃ N/A 55.4 55.2 55.2

Aromatic C (ipso

to CH₂COOH)
133.2 122.9 134.5 125.3

Aromatic C (ipso

to OCH₃)
N/A 157.5 159.8 158.8

Other Aromatic C
127.3, 128.6,

129.3

110.8, 121.2,

128.9, 131.0

113.9, 115.5,

121.9, 129.7
114.0, 130.4

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragmentation patterns, which aids in determining the molecular weight and
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elucidating the structure.

Compound
Molecular Ion (M⁺)

(m/z)
Base Peak (m/z)

Key Fragment Ions

(m/z)

Phenylacetic Acid 136 91 118, 91, 65

2-

Methoxyphenylacetic

Acid

166 121 148, 121, 91, 77[6]

3-

Methoxyphenylacetic

Acid

166 121 148, 121, 91, 77

4-

Methoxyphenylacetic

Acid

166 121 148, 121, 91, 77[4]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of phenylacetic acid and

its methoxy derivatives.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is

commonly used. A small amount of the solid sample is placed directly on the ATR crystal,

and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be

used, where a small amount of the sample is ground with dry potassium bromide and

pressed into a thin pellet.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded. The sample is then placed in the IR beam path, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to

identify the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is added.

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR,

the spectrum is typically acquired over a range of 0-14 ppm. For ¹³C NMR, the range is

typically 0-220 ppm.

Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the

signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: An appropriate ionization technique is chosen. Electron Ionization (EI) is common

for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used

for LC-MS and is a softer ionization technique that often preserves the molecular ion.

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at

different m/z values. The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.

Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of phenylacetic acid and its derivatives is

depicted in the following diagram.
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Caption: General experimental workflow for spectroscopic analysis.

This guide provides a foundational comparison of the spectroscopic properties of phenylacetic

acid and its methoxy derivatives, serving as a valuable resource for their identification and

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-and-its-methoxy-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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